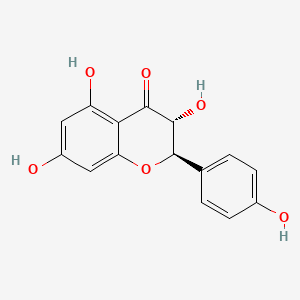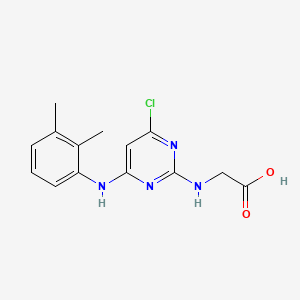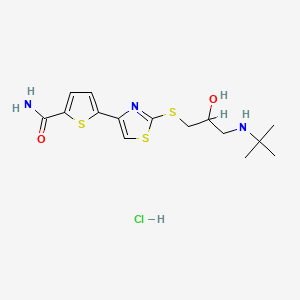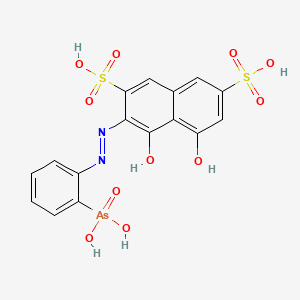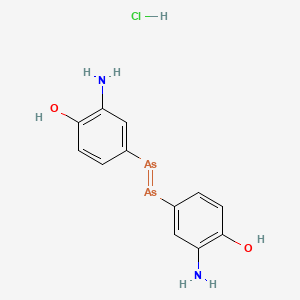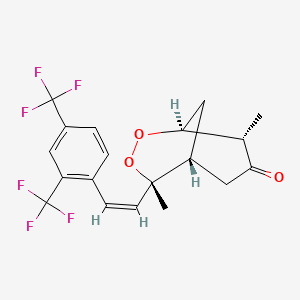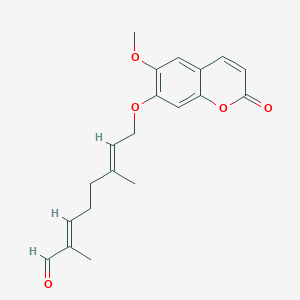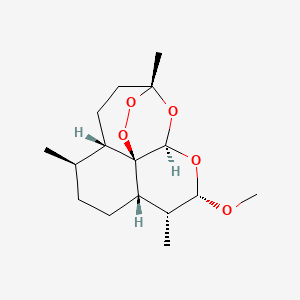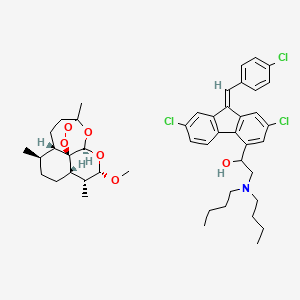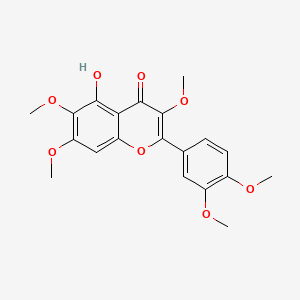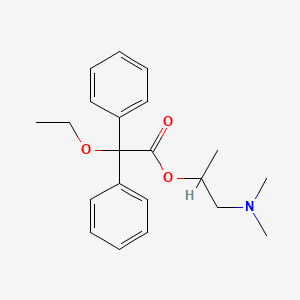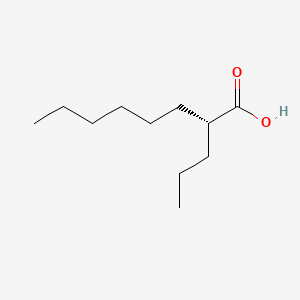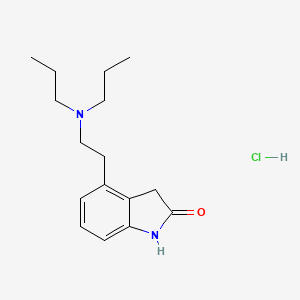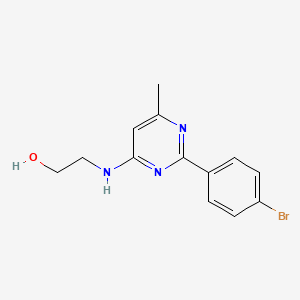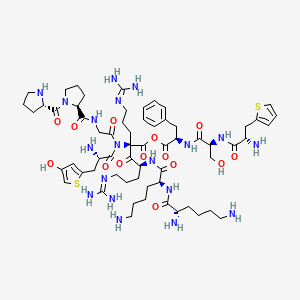
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B 4148 is a bradykinin inhibitor.
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization in Prostate
A study by Srinivasan et al. (2004) focused on characterizing bradykinin receptors in canine prostate, using various compounds including a derivative of L-Arginine. The research demonstrated that the B2-preferring agonist induced mobilization of intracellular Ca2+ in prostate cells, suggesting the presence of functional B2 receptors in the prostate with significant implications for understanding prostate physiology and potential therapeutic targets Srinivasan, L. R. et al. (2004). British Journal of Pharmacology.
Radiopharmaceutical Design for Imaging Inflammation
Wong et al. (2001) developed a radiopharmaceutical, RP128, containing a segment similar to L-Arginine for imaging inflammation sites. The study highlights the potential of such compounds in medical imaging and diagnostics Wong, E. et al. (2001). Inorganic chemistry.
Investigation of TRPV1 Receptors in Arthritis
Research by Szabó et al. (2005) explored the role of TRPV1 receptors in arthritis using various compounds, including derivatives of L-Arginine. This study provided insights into the molecular mechanisms of arthritis and possible therapeutic approaches Szabó, Á. et al. (2005). Journal of Pharmacology and Experimental Therapeutics.
Intestinal Secretory Actions in Porcine Ileum
Green et al. (2003) studied the neurogenic anion secretion in porcine ileum influenced by kallidin and related peptides. The results contribute to the understanding of gastrointestinal physiology and the role of kinins in it Green, B. et al. (2003). Journal of Pharmacology and Experimental Therapeutics.
Structural Analysis of N-acyl-diketopiperazines
A study by Cerrini et al. (2009) on N-(N-phenylacetyl-L-alanyl)-cyclo-(L-phenylalanyl-D-prolyl) provides structural insights into these compounds, which are related to L-Arginine. This research has implications for understanding the molecular structure and potential applications in drug design Cerrini, S. et al. (2009). International Journal of Peptide and Protein Research.
Eigenschaften
CAS-Nummer |
103412-37-9 |
|---|---|
Produktname |
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)- |
Molekularformel |
C62H95N19O14S2 |
Molekulargewicht |
1394.7 g/mol |
IUPAC-Name |
[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl] (2R,4S)-4-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-2-[[(2S)-2-amino-3-(4-hydroxythiophen-2-yl)propanoyl]-[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-7-(diaminomethylideneamino)-2-[3-(diaminomethylideneamino)propyl]-3-oxoheptanoate |
InChI |
InChI=1S/C62H95N19O14S2/c63-22-6-4-16-40(65)51(86)77-44(17-5-7-23-64)53(88)76-43(18-8-25-73-60(68)69)50(85)62(21-12-26-74-61(70)71,59(94)95-58(93)46(29-36-13-2-1-3-14-36)78-54(89)47(34-82)79-52(87)41(66)31-38-15-11-28-96-38)81(56(91)42(67)32-39-30-37(83)35-97-39)49(84)33-75-55(90)48-20-10-27-80(48)57(92)45-19-9-24-72-45/h1-3,11,13-15,28,30,35,40-48,72,82-83H,4-10,12,16-27,29,31-34,63-67H2,(H,75,90)(H,76,88)(H,77,86)(H,78,89)(H,79,87)(H4,68,69,73)(H4,70,71,74)/t40-,41-,42-,43-,44-,45-,46+,47-,48-,62+/m0/s1 |
InChI-Schlüssel |
UXKJOENWINNTON-BYZYXFGASA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N(C(=O)[C@H](CC3=CC(=CS3)O)N)[C@](CCCN=C(N)N)(C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)OC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)N(C(=O)C(CC3=CC(=CS3)O)N)C(CCCN=C(N)N)(C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)OC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)N(C(=O)C(CC3=CC(=CS3)O)N)C(CCCN=C(N)N)(C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)OC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
B 4148 B-4148 bradykinin, Lys-Lys-(Hyp(2)-Thi(5,8)-Phe(7))- bradykinin, lysyl-lysyl-(hydroxyprolyl(2)-thienyl(5,8)-phenylalanine(7))- Lys-Lys-(2-Hyp-5,8-Thi-7-Phe)-bradykinin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



